Diethyl 3-methylidenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methylidenepentanedioate is an organic compound with the molecular formula C10H16O4. It is a diester derived from pentanedioic acid, featuring a methylidene group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-methylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methylidenepentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methylidenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-methylidenepentanedioic acid.
Reduction: Diethyl 3-methylidenepentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-methylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 3-methylidenepentanedioate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acids and alcohols. The methylidene group can participate in addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the methylidene group.
Diethyl succinate: Another diester but with a simpler structure.
Diethyl fumarate: Contains a double bond but differs in the position and nature of the substituents.
Uniqueness
Diethyl 3-methylidenepentanedioate is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to other diesters. This structural feature allows for a wider range of chemical transformations and applications in various fields.
Properties
CAS No. |
89872-29-7 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
diethyl 3-methylidenepentanedioate |
InChI |
InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h3-7H2,1-2H3 |
InChI Key |
NJLSLMYOMWJOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.